4-Nitro-1-naphthoic acid
Overview
Description
4-Nitro-1-naphthoic acid is an organic compound with the molecular formula C11H7NO4. It is characterized by a yellow crystalline solid appearance and is slightly soluble in water but more soluble in organic solvents such as ether and benzene . This compound is primarily used as a reagent in organic synthesis and in the production of dyes and pigments .
Mechanism of Action
Target of Action
It is known that nitro-aromatic compounds like 4-nitro-1-naphthoic acid often interact with various enzymes and proteins within the cell .
Mode of Action
These reactive species can then interact with cellular components, causing various changes .
Biochemical Pathways
It is known that nitro-aromatic compounds can interfere with several cellular processes, including dna synthesis, protein function, and cellular respiration .
Pharmacokinetics
They are metabolized primarily in the liver and excreted via the kidneys .
Result of Action
Nitro-aromatic compounds are generally known to cause oxidative stress and dna damage, which can lead to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, pH, temperature, and light exposure can affect its stability and activity .
Biochemical Analysis
Biochemical Properties
It is known that naphthoic acids, including 4-Nitro-1-naphthoic acid, can be metabolized by various bacterial species . For instance, the soil isolate Stenotrophomonas maltophilia CSV89 has been reported to metabolize 1-naphthoic acid, a related compound . The metabolism is initiated by double hydroxylation of the aromatic ring to yield 1,2-dihydroxy-8-carboxynaphthalene .
Cellular Effects
It is known that PAHs, including naphthoic acids, can have genotoxic, mutagenic, and/or carcinogenic effects on living organisms .
Molecular Mechanism
It is known that naphthoic acids can be metabolized by various bacterial species . For instance, the soil isolate Stenotrophomonas maltophilia CSV89 has been reported to metabolize 1-naphthoic acid, a related compound . The metabolism is initiated by double hydroxylation of the aromatic ring to yield 1,2-dihydroxy-8-carboxynaphthalene .
Temporal Effects in Laboratory Settings
It is known that PAHs, including naphthoic acids, can be persistent in the environment .
Dosage Effects in Animal Models
It is known that PAHs, including naphthoic acids, can have genotoxic, mutagenic, and/or carcinogenic effects on living organisms .
Metabolic Pathways
It is known that naphthoic acids can be metabolized by various bacterial species . For instance, the soil isolate Stenotrophomonas maltophilia CSV89 has been reported to metabolize 1-naphthoic acid, a related compound . The metabolism is initiated by double hydroxylation of the aromatic ring to yield 1,2-dihydroxy-8-carboxynaphthalene .
Transport and Distribution
It is known that PAHs, including naphthoic acids, can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that PAHs, including naphthoic acids, can be localized within various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing 4-Nitro-1-naphthoic acid involves the nitration of 1-naphthoic acid. This process typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the naphthalene ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1-naphthoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products:
Reduction: 4-Amino-1-naphthoic acid.
Substitution: Various substituted naphthoic acids depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
4-Nitro-1-naphthoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Nitro-2-naphthoic acid
- 4-Nitro-1-hydroxy-2-naphthoic acid
- 5-Nitro-1-naphthoic acid
Comparison: 4-Nitro-1-naphthoic acid is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and applications. Compared to its analogs, it may exhibit different reactivity in substitution and reduction reactions, and its solubility properties can vary based on the position and nature of substituents .
Properties
IUPAC Name |
4-nitronaphthalene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBFFSOHVNNCSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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